![molecular formula C10H21ClN2O2 B2498124 tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate hydrochloride CAS No. 2089245-28-1](/img/structure/B2498124.png)
tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate hydrochloride is a chemical compound with the molecular formula C10H20N2O2·HCl It is a derivative of carbamate, featuring a tert-butyl group and a cyclobutyl ring with an aminomethyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with a cyclobutylamine derivative. The process may include steps such as protection of the amine group, formation of the carbamate linkage, and subsequent deprotection. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine or N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product .
化学反应分析
Types of Reactions
Tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted carbamates .
科学研究应用
Tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be employed in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: The compound may be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds or ionic interactions with biological molecules, influencing their activity. The carbamate moiety may also participate in covalent bonding with target proteins, leading to inhibition or modulation of their function .
相似化合物的比较
Similar Compounds
Tert-butyl N-[3-(methylamino)cyclobutyl]carbamate: Similar in structure but with a methylamino group instead of an aminomethyl group.
Tert-butyl 3-(aminomethyl)phenylcarbamate: Features a phenyl ring instead of a cyclobutyl ring.
Tert-butyl [3-(aminomethyl)cyclobutyl]methylcarbamate: Contains a methyl group on the carbamate moiety.
Uniqueness
Tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate hydrochloride is unique due to its specific combination of a cyclobutyl ring and an aminomethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
属性
IUPAC Name |
tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-8-4-7(5-8)6-11;/h7-8H,4-6,11H2,1-3H3,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVVWKLDUAUSEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
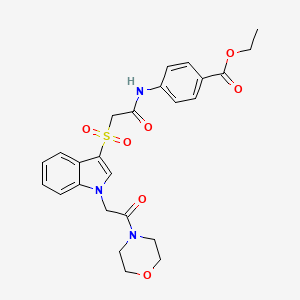
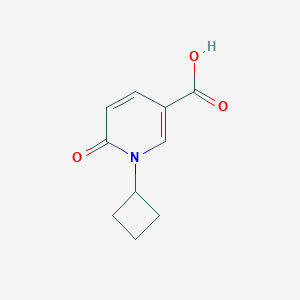
![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)cyclohex-3-enecarboxamide](/img/structure/B2498047.png)
![2-{[(2-ethoxyphenyl)carbamoyl]methyl}-6,8-dimethyl-N-[(4-methylphenyl)methyl]-1-oxo-1H,2H-pyrrolo[1,2-d][1,2,4]triazine-7-carboxamide](/img/structure/B2498049.png)
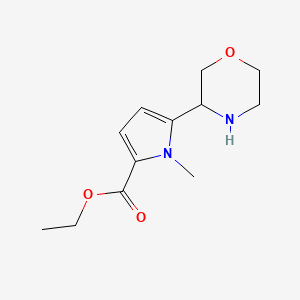
![2-({[Benzyl(ethyl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B2498052.png)
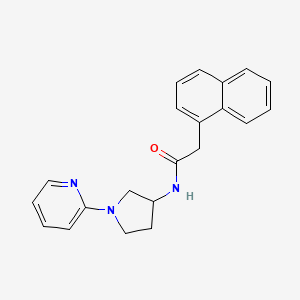

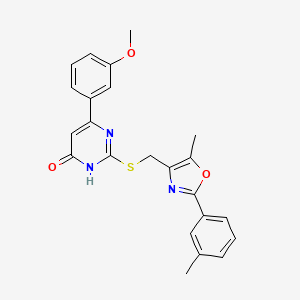
![N-[(1-methyl-1H-1,2,4-triazol-3-yl)methyl]prop-2-enamide](/img/structure/B2498057.png)
![ethyl 4-{[2-(4-fluorophenoxy)ethyl]sulfamoyl}benzoate](/img/structure/B2498058.png)
![Spiro[2.4]heptan-2-ylmethanamine;hydrochloride](/img/structure/B2498060.png)
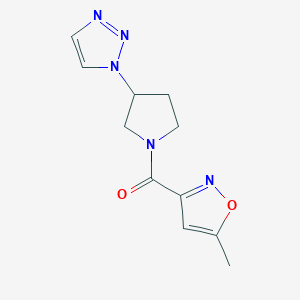
![3-(3-bromophenyl)-5-[(1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B2498063.png)
